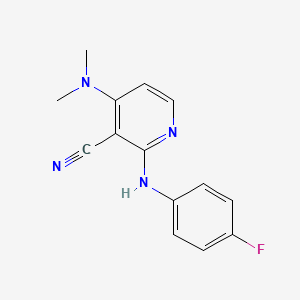
4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile (DFAN) is a synthetic organic compound with a wide range of applications in the field of scientific research. DFAN is a highly versatile compound that can be used as a reagent, a catalyst, or as a reactant in a variety of organic synthesis reactions. This compound has a unique structure that makes it ideal for use in a wide range of applications, including in pharmaceuticals, biochemistry, and medical research. DFAN is a widely studied compound due to its unique properties and potential applications in the medical, pharmaceutical, and biotechnological fields.
科学的研究の応用
Photophysical Characteristics
4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile has been studied for its photophysical characteristics. Research by Pannipara et al. (2015) revealed that this compound exhibits significant changes in its emission spectrum depending on solvent polarity, which is attributed to intramolecular charge transfer. This characteristic is crucial for applications in organic photoemitting diodes.
Photophysical Processes in Polar Solutions
Kochman and Durbeej (2020) investigated the compound's excited-state relaxation process in polar solutions. Their study, "Simulating the Nonadiabatic Relaxation Dynamics of 4-(N,N-Dimethylamino)Benzonitrile (DMABN) in Polar Solution", provides insights into the dual fluorescence phenomenon and the transformation of structures within the compound, highlighting its potential in photophysical research.
Nonadiabatic Relaxation Dynamics
The early events in the nonadiabatic relaxation dynamics of a similar compound, 4-(N,N-Dimethylamino)benzonitrile, were explored by Kochman et al. (2015). Their findings contribute to a better understanding of the relaxation mechanism in these types of compounds, relevant for photophysical and photochemical applications.
Fluorescent Molecular Probes
This compound's potential as a fluorescent molecular probe was highlighted in studies on solvatochromic dyes. Diwu et al. (1997), in their work "Fluorescent Molecular Probes II. The Synthesis, Spectral Properties and Use of Fluorescent Solvatochromic Dapoxyl Dyes", discuss the use of similar compounds in biological events and processes due to their strong solvent-dependent fluorescence.
Diagnostic Applications in Alzheimer's Disease
A derivative of this compound was used in positron emission tomography for Alzheimer's Disease diagnosis, as shown in the study by Shoghi-Jadid et al. (2002), demonstrating its application in medical imaging and diagnostics.
Chemosensor for Cyanide Anions
The compound has been investigated as a chemosensor for cyanide anions. Yang et al. (2015) in their paper, "A highly selective fluorescent chemosensor for cyanide anions based on a chalcone derivative in the presence of iron(III) ions, and its capacity for living cell imaging in mixed aqueous systems", discuss its selectivity and potential in biological and environmental systems.
特性
IUPAC Name |
4-(dimethylamino)-2-(4-fluoroanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVDMACOFGDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)

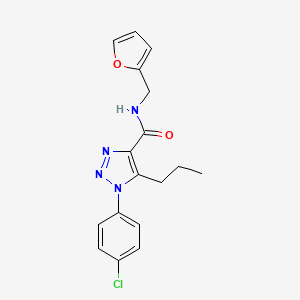
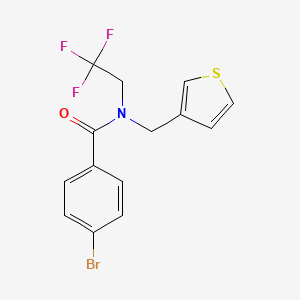

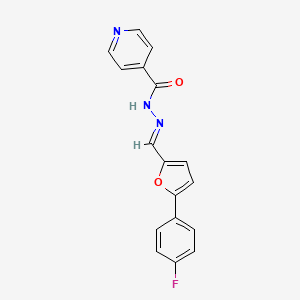
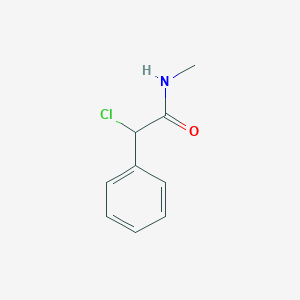
![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)
![5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2419258.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2419260.png)
![5-benzyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419261.png)
![N-[7-(2,2-dimethylpropanoylamino)-9-oxoxanthen-2-yl]-2,2-dimethylpropanamide](/img/structure/B2419262.png)